molecular formula C15H14N4O4S B12050415 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-75-7

3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12050415
CAS No.: 478253-75-7
M. Wt: 346.4 g/mol
InChI Key: CZBACVXZWLYUEQ-LZYBPNLTSA-N
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Description

3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone under reflux conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Condensation with 4-Hydroxy-3,5-dimethoxybenzaldehyde: This step involves the condensation of the triazole intermediate with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the hydroxyl groups.

    Reduction: Reduction reactions may target the triazole ring or the imine linkage.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones or quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the furan and benzylidene groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The unique combination of the furan ring and the 4-hydroxy-3,5-dimethoxybenzylidene group in 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

478253-75-7

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O4S/c1-21-11-6-9(7-12(22-2)13(11)20)8-16-19-14(17-18-15(19)24)10-4-3-5-23-10/h3-8,20H,1-2H3,(H,18,24)/b16-8+

InChI Key

CZBACVXZWLYUEQ-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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